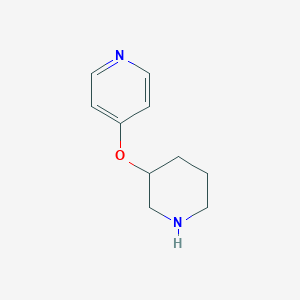

4-(piperidin-3-yloxy)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

933701-61-2 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23g/mol |

IUPAC Name |

4-piperidin-3-yloxypyridine |

InChI |

InChI=1S/C10H14N2O/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2 |

InChI Key |

SMRSTPFSSZRHHP-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)OC2=CC=NC=C2 |

Canonical SMILES |

C1CC(CNC1)OC2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Piperidin 3 Yloxy Pyridine and Analogous Structures

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a cornerstone of many synthetic pathways leading to complex heterocyclic molecules. The two major strategies involve the saturation of a pre-existing pyridine (B92270) ring and the de novo construction of the six-membered ring from an acyclic precursor through intramolecular cyclization.

Hydrogenation and Reduction Approaches to Piperidine Rings

The catalytic hydrogenation of pyridine derivatives is a widely utilized and effective method for synthesizing the corresponding piperidine structures. asianpubs.orgresearchgate.net This transformation is of significant industrial and academic interest as it converts flat, aromatic pyridines into sp³-rich piperidine scaffolds. chemrxiv.org The aromaticity of the pyridine nucleus, however, often necessitates specific conditions, such as elevated temperatures and significant hydrogen pressures, or the use of highly active catalysts. asianpubs.org

A variety of heterogeneous catalysts based on noble metals like platinum, palladium, rhodium, and ruthenium have been investigated for this purpose. asianpubs.orgcjcatal.com The activity of these catalysts can be ordered as Ru/C > Pd/C > Pt/C > Ir/C, with a 5% Ru/C catalyst demonstrating the ability to completely convert pyridine to piperidine with 100% selectivity under optimized conditions. cjcatal.com Platinum oxide (PtO₂), also known as Adams' catalyst, is a mild reducing catalyst that has been successfully used for the hydrogenation of substituted pyridines, typically in a protic solvent like glacial acetic acid, which enhances the catalyst's activity. asianpubs.orgresearchgate.net The use of acidic media is a common strategy, as protonation activates the pyridine ring towards reduction and mitigates catalyst poisoning by the product piperidine. dicp.ac.cnacs.org

Recent advancements have focused on developing methods that operate under milder conditions. An iridium(III) catalyst has been shown to perform ionic hydrogenation of pyridines, tolerating sensitive functional groups like nitro, azido, and bromo moieties. chemrxiv.org Furthermore, electrocatalytic hydrogenation has emerged as a sustainable alternative to traditional high-pressure thermochemical processes. acs.orgnih.gov Using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer, pyridine can be quantitatively converted to piperidine at ambient temperature and pressure, showcasing high current efficiency and yield. acs.orgnih.gov

The stereoselectivity of hydrogenation can be controlled through methods such as auxiliary-based synthesis. Chiral oxazolidinones attached to the pyridine ring can direct the hydrogenation to produce highly enantioenriched piperidines. dicp.ac.cn

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Key Features/Findings | Citations |

|---|---|---|---|

| PtO₂ (Adams' catalyst) | 50-70 bar H₂, glacial acetic acid, room temp. | Effective mild catalyst; solvent choice is crucial for activity. | asianpubs.orgresearchgate.net |

| Ru/C | 100 °C, 3.0 MPa H₂ | Highest activity among common noble metal catalysts. | cjcatal.com |

| Rh/C | Lower atmospheric pressures | Suitable for hydrogenation under milder pressure conditions. | asianpubs.org |

| Pd(OH)₂/C | 100 bar H₂, acetic acid | Optimal for auxiliary-controlled asymmetric hydrogenation, yielding high ee. | dicp.ac.cn |

| Iridium(III) Complex | Ionic hydrogenation conditions | Robust and selective; tolerates a wide range of functional groups. | chemrxiv.org |

| Rh/C (Electrocatalytic) | Ambient temp. & pressure, AEM electrolyzer | Sustainable method, avoids high pressure/temperature and acidic additives. | acs.orgnih.gov |

| γ-Mo₂N | DFT Study | Theoretical models show stepwise hydrogenation of pyridine to piperidine. | cdnsciencepub.com |

Intramolecular Cyclization Pathways for Piperidine Formation

Intramolecular cyclization offers a powerful alternative for constructing piperidine rings from suitably functionalized linear substrates. This approach allows for the assembly of complex substitution patterns and stereocenters.

The intramolecular reaction between an amine and an alkene is a common strategy for forming piperidines. These cyclizations can be promoted by various catalysts or reagents. Metal-catalyzed processes are prevalent, with gold(I) complexes, for instance, catalyzing the oxidative amination of unactivated alkenes to yield substituted piperidines. mdpi.com Palladium catalysts, often in conjunction with chiral pyridine-oxazoline (Pyox) ligands, have been developed for enantioselective versions of these reactions, including aminochlorination and aminoacetoxylation of alkenes via a 6-endo cyclization. mdpi.comorganic-chemistry.org Copper(II) carboxylate salts can also promote the intramolecular carboamination of unactivated olefins to provide N-functionalized piperidines. nih.gov

The intramolecular aza-Michael reaction, where an amine adds to a conjugated alkene, is another key method. This reaction can be catalyzed by organocatalysts, such as quinoline (B57606) derivatives, to afford enantiomerically enriched piperidines. mdpi.com Additionally, acid-mediated 6-endo-trig cyclizations of enones have been shown to be stereoselective, providing a route to trans-piperidinones. mdpi.com

Acyclic precursors containing diene functionalities can be cyclized to form piperidines, often with high stereoselectivity. Nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes using a chiral P-O ligand provides a regioselective method for preparing six-membered N-heterocycles. mdpi.com A visible-light-driven radical silylative cyclization of aza-1,6-dienes has also been developed, allowing for the stereoselective synthesis of densely functionalized piperidines in an atom-economical manner. nih.gov Furthermore, rhodium(I)-diene complexes can catalyze enantioselective addition-carbocyclization cascade reactions, starting from N-bridged oxoenoate derivatives and organoboron species, to produce chiral piperidines with multiple stereocenters. acs.org

Alkynes serve as effective functional groups for initiating intramolecular cyclization to form piperidines. Gold-catalyzed tandem protocols involving enynyl esters can lead to polyfunctional piperidines through an intramolecular [3 + 2] cycloaddition. nih.gov Ferric chloride has been used to mediate a carbenium ion-induced intramolecular cyclization of N-tethered alkyne-benzyl alkanols, yielding piperidines with an exocyclic chloro-alkylidene moiety. mdpi.comresearchgate.net Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds through an acid-mediated functionalization and subsequent reduction to form the piperidine ring. mdpi.com

Radical cyclizations provide a powerful means to construct piperidine rings, often under mild conditions. Cobalt(II) catalysts can be used for the intramolecular cyclization of linear amino-aldehydes, proceeding through a cobalt(III)-carbene radical intermediate. mdpi.comnih.gov This method, however, can sometimes produce a linear alkene as a by-product. mdpi.comnih.gov Photoredox catalysis has enabled the synthesis of spirocyclic piperidines from linear aryl halide precursors via an aryl radical cyclization. nih.gov

A significant advancement in this area is the development of enantioselective radical reactions. Chiral copper(II) catalysts have been used to achieve an enantioselective δ C-H cyanation of acyclic amines. mdpi.comnih.gov This process intercepts an N-centered radical relay, and the resulting δ-amino nitriles can be converted into a variety of chiral 3-substituted piperidines. mdpi.comnih.gov

Table 2: Overview of Intramolecular Cyclization Strategies for Piperidine Synthesis

| Cyclization Type | Substrate Type | Catalyst/Conditions | Key Features | Citations |

|---|---|---|---|---|

| Alkene Cyclization | δ-Alkenyl N-arylsulfonamides | Cu(II) neodecanoate, microwave heating | Access to N-functionalized piperidines; high diastereoselectivity observed. | nih.gov |

| Alkene Cyclization | N-tethered alkenes | Quinoline organocatalyst, TFA | Intramolecular aza-Michael reaction for enantiomerically enriched piperidines. | mdpi.com |

| Diene Cyclization | Aza-1,6-dienes | Visible light, organic photoredox catalyst | Silylative cyclization; highly atom-economical and stereoselective. | nih.gov |

| Diene Cyclization | 1,6-ene-dienes | Nickel catalyst, chiral P-O ligand | Highly enantioselective intramolecular hydroalkenylation. | mdpi.com |

| Alkyne Cyclization | Enynyl esters | Gold(I) catalyst | Tandem isomerization and [3+2] cycloaddition for polyfunctional piperidines. | nih.gov |

| Alkyne Cyclization | N-tethered alkyne-benzyl alkanols | Ferric chloride (FeCl₃) | Carbenium ion-induced cyclization yielding E-selective piperidines. | mdpi.comresearchgate.net |

| Radical Cyclization | Linear amino-aldehydes | Cobalt(II) porphyrin complex | Forms piperidines via a carbene radical; linear alkene as a side product. | mdpi.comnih.gov |

| Radical Cyclization | Acyclic amines | Chiral Copper(II) catalyst | Enantioselective δ C-H cyanation followed by cyclization to chiral piperidines. | mdpi.comnih.gov |

Strategies for Pyridine Ring Incorporation and Functionalization

The pyridine moiety presents its own set of synthetic challenges due to its electronic properties.

The formation of the ether bond between the piperidin-3-ol and the pyridine ring is a key step in synthesizing the target molecule. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a pyridine ring bearing a good leaving group, such as a halogen (e.g., fluorine or chlorine), at the 4-position is reacted with the alkoxide of 3-hydroxypiperidine (B146073). The electron-withdrawing nature of the ring nitrogen atom facilitates nucleophilic attack at the 2- and 4-positions of the pyridine ring.

Alternatively, pyridine N-oxides can be used as precursors. Activating the N-O bond with an agent like PyBroP can facilitate the addition of an oxime to the 2-position of the pyridine N-oxide, forming a C-O bond. researchgate.net While this example is for the 2-position, similar principles can be applied to functionalize other positions on the pyridine ring. Patents also describe general processes for preparing pyridine-ethers, which can be adapted for specific targets. google.com

Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). aklectures.comlibretexts.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack. youtube.com Furthermore, in the acidic conditions often used for EAS reactions (e.g., nitration or sulfonation), the nitrogen atom is readily protonated. libretexts.orggcwgandhinagar.com This protonation forms a pyridinium (B92312) ion, which further deactivates the ring, making substitution extremely difficult. youtube.comrsc.org

When EAS reactions do occur, they require harsh conditions and substitution is strongly directed to the 3-position (meta-position). aklectures.comyoutube.com This is because the cationic intermediates resulting from attack at the 2- or 4-positions would place a positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. aklectures.com

| Reaction | Reagents | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Nitration | H₂SO₄, KNO₃ | 300 °C | 3-Nitropyridine (low yield) | libretexts.org |

| Sulfonation | H₂SO₄, HgSO₄ | 230 °C | Pyridine-3-sulfonic acid | libretexts.org |

| Bromination | Br₂, oleum | 130 °C | 3-Bromopyridine | libretexts.org |

To overcome the low reactivity, the pyridine ring can be activated by N-oxidation. The resulting pyridine N-oxide is more susceptible to electrophilic attack, which preferentially occurs at the 4-position. rsc.orgwikipedia.org The N-oxide group can then be removed by a deoxygenation step, for example, with zinc dust. wikipedia.org

Stereoselective Synthesis of 4-(piperidin-3-yloxy)pyridine and Related Piperidine Derivatives

Controlling the stereochemistry at the C3 position of the piperidine ring is critical for the synthesis of enantiomerically pure this compound. This can be achieved through several strategies.

One approach is to use a chiral starting material. For example, piperidine derivatives can be synthesized stereoselectively from protected L-glutamic acid. google.com The synthesis of (3S)-3-(tert-butoxycarbonylamino)-piperidine, a key intermediate for various pharmaceuticals, demonstrates the utility of this method. google.com

Asymmetric catalysis provides another powerful route. A modular and stereoselective synthesis of piperidin-4-ols has been developed using gold catalysis. nih.gov The process involves the cyclization of an N-homopropargyl amide to a cyclic imidate, which is then reduced. Enantioselective synthesis is possible by starting with a chiral amine derived from a chiral sulfinyl imine. nih.gov Similarly, organocatalytic methods have been developed for the asymmetric Mannich addition of ketones to cyclic imines like Δ¹-piperideine, leading to 2-substituted piperidines with high enantioselectivity. acs.org Hydrogen-borrowing catalysis using iridium complexes also enables the stereoselective synthesis of substituted piperidines. mdpi.com

Enantioselective Approaches to Piperidine Scaffolds

The critical component for introducing chirality into this compound is the enantiomerically pure 3-hydroxypiperidine intermediate. Several strategies have been developed to access this key building block, particularly the N-Boc protected (S)- or (R)-1-Boc-3-hydroxypiperidine, which is a precursor for numerous kinase inhibitors. derpharmachemica.comresearchgate.net

Biocatalytic and Chemoenzymatic Methods: Enzymatic and whole-cell biotransformations are powerful tools for establishing the stereocenter at the C3 position of the piperidine ring. derpharmachemica.comderpharmachemica.com One prominent approach is the asymmetric reduction of N-1-Boc-3-piperidone using ketoreductase (KRED) enzymes or microorganisms like Baker's yeast. derpharmachemica.comresearchgate.net These biocatalytic methods are valued for their high enantioselectivity, mild reaction conditions, and environmental friendliness. derpharmachemica.com For instance, the use of specific ketoreductases can yield (S)-1-Boc-3-hydroxypiperidine with high chiral and chromatographic purity. derpharmachemica.com

Asymmetric Chemical Synthesis: Beyond enzymatic methods, several chemical strategies have been established. Hydrolytic kinetic resolution (HKR) of racemic precursors, such as methyl-3-(oxiran-2-yl)propanoate, offers a pathway to the chiral piperidine core, although it can involve longer reaction sequences. tandfonline.com Another approach involves the proline-catalyzed α-aminooxylation of aldehydes, followed by a Horner-Wadsworth-Emmons olefination to construct a key intermediate that can be cyclized to form the desired (S)-3-hydroxypiperidine with high enantiomeric purity. tandfonline.com

More advanced techniques include rhodium-catalyzed intramolecular cyclizations. For example, N-allylglyoxylamides can undergo a sequential photochemical and rhodium-catalyzed reaction, formally a carbonyl-ene-type reaction, to construct 3-hydroxypiperidine scaffolds in an atom-economical and enantioselective manner. nih.gov

Table 1: Comparison of Enantioselective Methods for 3-Hydroxypiperidine Synthesis

| Method | Key Reagent/Catalyst | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Enzymatic Reduction | Ketoreductase (KRED) / Baker's Yeast | N-1-Boc-3-piperidone | High enantioselectivity, environmentally friendly, mild conditions. | derpharmachemica.comresearchgate.net |

| Hydrolytic Kinetic Resolution (HKR) | Co(II) or Cr(III) catalysts | Racemic epoxides | Access to enantiopure epoxides and diols. | tandfonline.com |

| Organocatalysis | L-Proline | Aldehydes | High enantiomeric purity, metal-free. | tandfonline.com |

| Rhodium-Catalyzed Carbonyl-Ene Reaction | Rhodium complexes | N-allylglyoxylamides | Atom-economical, good enantioselectivity. | nih.gov |

Diastereoselective Synthesis Techniques

For analogs of this compound bearing additional substituents on the piperidine ring, diastereoselectivity becomes crucial. Methods for producing highly substituted piperidines often aim to control the relative stereochemistry of substituents, typically in a cis or trans configuration.

Cyclization Strategies: Iron-catalyzed cyclization of β-amino allylic alcohol derivatives provides a highly diastereoselective route to cis-2,6-disubstituted piperidines. organic-chemistry.org This method proceeds under mild, eco-friendly conditions and favors the formation of the thermodynamically more stable cis-isomer with excellent diastereomeric ratios (up to >99:1). organic-chemistry.org Another approach is the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, which allows for the synthesis of densely functionalized, oxygenated piperidines. acs.org

Substrate-Controlled Reactions: The use of chiral auxiliaries, such as D-arabinopyranosylamine, can direct the stereochemical outcome of reactions. researchgate.net A domino Mannich–Michael reaction using such an auxiliary can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity, which can be further modified to create variously substituted piperidines. researchgate.net Similarly, intramolecular Michael-type reactions of β'-amino-α,β-unsaturated ketones can be used to prepare 2-mono- and 2,6-disubstituted piperidines diastereoselectively. thieme-connect.com

Continuous Flow Protocols: Modern synthetic chemistry has also embraced continuous flow protocols to achieve high diastereoselectivity and efficiency. A two-step flow process using chiral N-(tert-butylsulfinyl)haloimines and Grignard reagents can produce a wide range of functionalized piperidines with excellent yields and high diastereoselectivity (typically >90:10 dr) within minutes, demonstrating scalability and practicality. acs.org

Table 2: Selected Diastereoselective Methods for Substituted Piperidine Synthesis

| Method | Catalyst/Reagent | Key Transformation | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Cyclization | FeCl₃·6H₂O | Cyclization of β-amino allylic alcohols | Up to >99:1 (cis) | organic-chemistry.org |

| Epoxidation/Ring-Opening | m-CPBA or TFAA/H₂O₂ | Epoxidation of tetrahydropyridines | High (>95:5) | acs.org |

| Continuous Flow Addition | Grignard Reagents | Addition to chiral N-(tert-butylsulfinyl)imines | Typically >90:10 | acs.org |

| Negishi Cross-Coupling | Palladium catalysts | Arylation of piperidinylzinc reagents | Directed to cis or trans products | acs.org |

Modular Synthetic Strategies for Piperidine-Pyridine Hybrids

Modular synthesis allows for the rapid assembly of a core scaffold from distinct building blocks, facilitating the generation of compound libraries for drug discovery. researchgate.net For piperidine-pyridine hybrids, this typically involves the coupling of a pre-formed piperidine ring with a pyridine moiety.

A new and powerful modular approach to building complex piperidines involves a two-stage process that combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.netmedhealthreview.com In this strategy, an enzyme first selectively installs a hydroxyl group on the piperidine ring. news-medical.netmedhealthreview.com This functionalized intermediate then undergoes a nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds, streamlining traditional multi-step syntheses into as few as two to five steps. news-medical.netmedhealthreview.com While often used for C-C bonds, the modular principle is broadly applicable.

The classic and most direct method for forming the ether linkage in this compound is the Williamson ether synthesis, where an alcohol (3-hydroxypiperidine) is deprotonated with a base to form an alkoxide, which then displaces a halide from an activated pyridine (e.g., 4-chloropyridine).

More recently, methods have been developed for the rapid synthesis of densely functionalized N-(hetero)aryl piperidine derivatives using stable cyclic iminium salts as a versatile platform. chemrxiv.orgresearchgate.net These intermediates can be generated from ketoacrylate feedstocks and heteroaryl amines and can be elaborated through reactions at either the C2 or C3 positions, allowing for the modular construction of complex piperidine derivatives. chemrxiv.orgresearchgate.net

Derivatization of the Piperidine Nitrogen in this compound Analogues

The secondary amine of the piperidine ring in this compound is a key site for modification, allowing for the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles. The free nitrogen can be readily derivatized using a wide range of standard organic transformations. nih.gov

Common derivatization reactions include:

N-Alkylation: Introduction of alkyl or arylmethyl groups can be achieved via reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. A series of {[1-(arylmethyl)piperidin-4-yl]oxy}-(trifluoromethyl)-pyridine derivatives were synthesized based on the ketanserin (B1673593) framework, where a simplified arylmethyl group was found to contribute significantly to biological activity. nih.gov

N-Acylation: Reaction with acid chlorides or anhydrides yields amides, which can alter the hydrogen bonding capacity and basicity of the molecule.

N-Sulfonylation: The use of sulfonyl chlorides provides sulfonamides, which are stable functional groups often found in pharmacologically active compounds.

Ugi Four-Component Reaction: This multicomponent reaction has been used to generate a diverse library of piperidine-based analogs with multiple points of diversity, including modifications at the nitrogen position. researchgate.net

These derivatizations are crucial in structure-activity relationship (SAR) studies. For example, in the development of inhibitors for the SARS-CoV-2 papain-like protease (PLpro), derivatization of the piperidine moiety was explored to generate more potent and drug-like inhibitors. frontiersin.org

Table 3: Common Derivatization Reactions for the Piperidine Nitrogen

| Reaction Type | Reagents | Resulting Functional Group | Purpose in Drug Discovery |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or H₂/Pd | Substituted Amine (e.g., Benzyl) | Modulate lipophilicity, explore binding pockets. |

| N-Acylation | Acid Chloride, Amine Base | Amide | Introduce hydrogen bond acceptors, reduce basicity. |

| N-Sulfonylation | Sulfonyl Chloride, Amine Base | Sulfonamide | Introduce stable, non-basic group, act as hydrogen bond donor/acceptor. |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Rapidly generate structural diversity with multiple inputs. |

Advanced Structural Characterization and Solid State Analysis of 4 Piperidin 3 Yloxy Pyridine and Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-(piperidin-3-yloxy)pyridine and its derivatives. Each technique provides unique insights into the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The pyridine protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic ring current. Specifically, the protons at positions 2 and 6 would be the most deshielded, followed by the proton at position 5, while the proton at position 3 is absent due to substitution. The piperidine ring protons would resonate in the upfield region (δ 1.5-3.5 ppm). The proton attached to the ether-linked carbon (C3 of piperidine) would be shifted downfield compared to other piperidine protons. The N-H proton of the piperidine ring would likely appear as a broad signal, and its chemical shift would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The pyridine ring carbons typically resonate between δ 120-160 ppm, with the carbon attached to the oxygen (C4) and the carbons adjacent to the nitrogen (C2, C6) showing distinct chemical shifts. The carbon atoms of the piperidine ring would appear in the range of δ 20-80 ppm. The carbon atom bearing the -oxy linkage (C3) would be the most downfield among the piperidine carbons due to the electronegative oxygen atom. For unsubstituted pyridine, carbon signals appear at approximately δ 150.0 (C2/C6), 123.9 (C4), and 136.0 (C3/C5) ppm. hmdb.caresearchgate.net For a simple piperidine ring, signals are observed around δ 47.9 (C2/C6), 27.2 (C3/C5), and 25.1 (C4) ppm. chemicalbook.com The ether linkage and substitution pattern in this compound would cause significant shifts from these parent values, which are critical for confirming its specific isomeric structure. In studies of related 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, ¹H and ¹³C NMR were used to confirm the final structures after synthesis. bohrium.com

Exemplary NMR Data for a Piperidinyl-oxy-Pyridine Structure Note: This table presents expected chemical shift ranges based on general principles and data from analogous structures. Actual values for this compound may vary.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridine C2-H, C6-H | 8.0 - 8.5 | 148 - 152 |

| Pyridine C5-H | 6.8 - 7.2 | 110 - 115 |

| Pyridine C3 | - | 135 - 140 |

| Pyridine C4-O | - | 160 - 165 |

| Piperidine C3-H (CH-O) | 4.0 - 4.5 | 70 - 75 |

| Piperidine C2-H₂, C6-H₂ | 2.8 - 3.4 | 45 - 55 |

| Piperidine C4-H₂, C5-H₂ | 1.5 - 2.2 | 20 - 35 |

| Piperidine N-H | 1.5 - 3.0 (broad) | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. chemicalbook.com For this compound, these spectra would provide clear evidence for its key structural features.

The IR spectrum would show characteristic absorption bands. A crucial band would be the C-O-C asymmetric stretching vibration from the ether linkage, typically observed in the 1050-1150 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching from the pyridine ring would be seen above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring, particularly the ring-breathing modes around 1000 cm⁻¹, are often strong in Raman spectra and are useful for characterization. nist.gov

Key Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 | IR |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | Piperidine Ring | 2850 - 2960 | IR, Raman |

| C=N, C=C Stretch | Pyridine Ring | 1400 - 1600 | IR, Raman |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1050 - 1150 | IR |

| Pyridine Ring Breathing | Pyridine Ring | ~1000 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. biocompare.com The chromophore in this compound is the pyridine ring. Pyridine itself exhibits absorption bands corresponding to π→π* and n→π* transitions. The piperidin-3-yloxy substituent, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine due to the extension of conjugation through the oxygen atom's lone pairs.

In related pyridinedicarboxylate-Tb(III) complexes, intense absorption bands between 220 and 300 nm were assigned to π→π* transitions of the pyridine ligand. nih.gov It is anticipated that this compound would show strong absorption in the 250-280 nm range. The exact position of the absorption maximum (λ_max) and the molar extinction coefficient (ε) are valuable parameters for characterizing the compound and its analogues. srce.hr

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. biocompare.com While not all molecules are fluorescent, many aromatic systems, including pyridine derivatives, exhibit fluorescence. The fluorescence properties of this compound would depend on the nature of its excited states and the efficiency of radiative versus non-radiative decay pathways.

The presence of the electron-donating piperidinyloxy group on the pyridine ring could lead to the formation of an intramolecular charge transfer (ICT) excited state, which often results in fluorescence that is sensitive to solvent polarity. acs.org In studies of other substituted pyridines, fluorescence has been used as a sensitive probe for detecting ions or changes in the local environment. nih.gov Without experimental data, the quantum yield and emission wavelength of this compound remain speculative, but analysis of its analogues suggests that fluorescence is a plausible characteristic to investigate.

Crystal Structure Analysis of this compound Derivatives

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the molecular structure and packing of a crystalline compound. uol.deuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete 3D model of the molecule can be constructed, providing exact bond lengths, bond angles, and torsional angles. mdpi.com

For derivatives of this compound, an SC-XRD study would be expected to reveal several key structural features:

Conformation of the Piperidine Ring: The piperidine ring would almost certainly adopt a stable chair conformation.

Planarity of the Pyridine Ring: The pyridine ring would be essentially planar.

Molecular Geometry: The study would provide precise measurements of the C-O-C ether bond angle and the torsion angle around the C-O bonds, which define the relative orientation of the two rings.

Intermolecular Interactions: SC-XRD analysis elucidates the packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., involving the piperidine N-H as a donor and the pyridine N as an acceptor) and π-π stacking between pyridine rings, which govern the solid-state architecture. mdpi.com

While a crystal structure for this compound itself is not publicly available, data from its derivatives provide insight into the expected structural parameters.

Typical Crystallographic Data Obtained from SC-XRD Analysis Note: This table is an example of the data provided by an SC-XRD experiment and does not represent the specific compound.

| Parameter | Example Value |

| Chemical Formula | C₁₁H₁₆N₂O |

| Formula Weight | 192.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1082.1 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.180 |

| R-factor | < 0.05 |

Analysis of Molecular Conformation and Dihedral Angles in Crystalline States

The conformation of this compound in the solid state is primarily dictated by the geometry of the piperidine ring and the relative orientation of the pyridine ring. Typically, the piperidine ring adopts a stable chair conformation to minimize steric strain. The orientation of the substituent at the 3-position (the pyridyloxy group) can be either axial or equatorial. The interplay of steric and electronic effects determines the preferred conformation. In many substituted piperidines, an equatorial orientation of the substituent is thermodynamically favored. ias.ac.in

Interactive Table: Representative Dihedral Angles in Analogous Piperidine-Pyridine Systems.

| Compound/System | Dihedral Angle (°C) | Description |

| 2-(Piperidin-2-yl)pyridine (B97662) Analogue | 60-80 | Angle between the pyridine and piperidine rings |

| 3-Aryloxy-piperidine Derivative | 170-180 | Torsion angle of the C-O-C-Ar bond |

| N-Acyl-2-substituted-piperidine | -3.2 (ΔG kcal/mol) | Preference for axial conformer |

Note: The data presented in this table is illustrative and based on findings from structurally related compounds. Specific values for this compound would require dedicated crystallographic analysis.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a pivotal role in the crystal packing of this compound. The molecule possesses a hydrogen bond donor in the piperidine N-H group and potential hydrogen bond acceptors in the pyridine nitrogen atom and the ether oxygen.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the piperidine N-H and the ether oxygen (N-H···O) or the pyridine nitrogen (N-H···N). The formation of such a bond would depend on the molecular conformation. For an intramolecular N-H···O bond to form, the distance and angle between these groups must be favorable, which might require the piperidine ring to adopt a specific conformation. Studies on similar structures, like gossypol (B191359) imine derivatives, show the presence of various intramolecular hydrogen bonds that stabilize the molecular structure. rsc.org

Intermolecular Hydrogen Bonding: In the crystalline state, it is highly probable that intermolecular hydrogen bonds dominate the packing arrangement. The piperidine N-H group of one molecule can form a hydrogen bond with the pyridine nitrogen atom of a neighboring molecule (N-H···N), leading to the formation of chains or more complex networks. collegeboard.org Alternatively, the N-H group could interact with the ether oxygen of an adjacent molecule. The presence of solvent molecules, such as water, during crystallization could also lead to the formation of hydrated crystalline forms with distinct hydrogen-bonding patterns. In the crystal structure of 2-(piperidin-2-yl)pyridine dihydrochloride, the nitrogen atoms of both rings are involved in hydrogen bonding with the chloride counterions, highlighting the importance of these interactions in stabilizing the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. iucr.orgacs.orguctm.edu By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, a detailed picture of the close contacts between molecules can be obtained.

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal several key interactions:

H···H contacts: These are typically the most abundant interactions and are represented by large, diffuse regions on the fingerprint plot.

H···C/C···H contacts: These represent weaker C-H···π interactions between the piperidine C-H groups and the aromatic pyridine ring.

H···N/N···H contacts: Sharp spikes on the 2D fingerprint plot would indicate the presence of strong N-H···N intermolecular hydrogen bonds, which are crucial for the stability of the crystal packing. iucr.org

H···O/O···H contacts: These would correspond to interactions involving the ether oxygen and C-H or N-H groups.

Research on Polymorphic Forms of this compound and Related Compounds

Identification and Characterization of Crystalline Polymorphs

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in solid-state chemistry and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not available, research on related compounds suggests that it is a likely candidate for exhibiting polymorphic behavior.

For instance, studies on 4-hydroxypiperidine (B117109) have identified two polymorphs that differ in the configuration of the hydrogen atom on the nitrogen, leading to different hydrogen-bonding arrangements. rsc.org Similarly, piperidine-substituted isoquinoline (B145761) derivatives have been shown to exist in two crystalline polymorphs with different molecular conformations and emission properties. rsc.org The presence of flexible moieties like the piperidine ring and multiple hydrogen bond donors and acceptors in this compound increases the likelihood of accessing different stable or metastable crystalline forms under various crystallization conditions.

Factors Influencing Polymorphic Transitions

The formation of a particular polymorph is influenced by a variety of factors, including:

Solvent: The polarity and hydrogen-bonding capability of the crystallization solvent can direct the formation of a specific polymorph.

Temperature: Crystallization at different temperatures can favor the nucleation and growth of different crystalline forms.

Rate of cooling/evaporation: Rapid or slow crystallization can lead to the formation of metastable or stable polymorphs, respectively.

Presence of impurities or additives: Catalytic amounts of certain substances can sometimes seed the growth of a particular polymorphic form. beilstein-journals.org

Mechanical stress: Grinding or milling can induce polymorphic transformations.

In the case of compounds containing piperidine, both ring inversion and nitrogen inversion are relatively low-energy processes, which can lead to conformational polymorphism where different crystal forms contain molecules with different conformations. rsc.org The subtle balance of intermolecular forces, such as hydrogen bonding and van der Waals interactions, ultimately determines which polymorphic form is the most stable under a given set of conditions.

Computational and Theoretical Chemistry Studies of 4 Piperidin 3 Yloxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful lens to examine the molecular world. For 4-(piperidin-3-yloxy)pyridine, these methods can elucidate its fundamental electronic structure and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for the study of heterocyclic compounds. niscpr.res.inbenthamdirect.com In a theoretical study of this compound, the B3LYP method, often paired with a basis set such as 6-311++G(d,p), would be utilized to optimize the molecular geometry and predict its vibrational frequencies and electronic properties. derpharmachemica.com Such calculations are foundational for understanding the molecule's behavior and have been successfully applied to a wide range of piperidine (B6355638) and pyridine (B92270) derivatives to correlate theoretical parameters with experimental findings. benthamdirect.comscispace.com

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional structure of a molecule is critical to its function and reactivity. For this compound, the piperidine ring can adopt several conformations, primarily chair and boat forms, with the chair conformation generally being more stable. The orientation of the pyridyloxy substituent (axial vs. equatorial) on the piperidine ring also presents distinct conformers.

A full geometry optimization using a method like B3LYP/6-311++G(d,p) would be performed to locate the lowest energy conformer. The calculations would predict key geometrical parameters. Based on studies of similar heterocyclic systems, the bond lengths and angles would reflect the distinct nature of the sp²-hybridized pyridine ring and the sp³-hybridized piperidine ring.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-O (ether) | 1.375 |

| O-C (piperidine) | 1.430 | |

| C-N (pyridine) | 1.340 | |

| C-C (pyridine) | 1.395 | |

| C-N (piperidine) | 1.470 | |

| C-C (piperidine) | 1.535 | |

| **Bond Angles (°) ** | C-O-C | 118.5 |

| O-C-C (piperidine) | 109.8 | |

| C-N-C (pyridine) | 117.0 | |

| Dihedral Angles (°) | C-C-O-C | 178.5 |

Note: This table presents illustrative data based on typical values found in computational studies of related piperidine and pyridine ethers. Actual values would be derived from specific calculations for this molecule.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical reactivity and spectroscopic properties of a molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the ether oxygen atom, which possess lone pairs of electrons. Conversely, the LUMO would likely be distributed across the π-system of the pyridine ring, which can accept electron density. A smaller HOMO-LUMO gap suggests higher reactivity. ekb.eg Computational studies on related piperidine derivatives have shown that the distribution of these orbitals is key to their interaction with biological targets. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: This table contains representative values based on DFT calculations of similar heterocyclic compounds. derpharmachemica.comnih.gov The HOMO-LUMO gap is a key parameter derived from these energies.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. NBO analysis is particularly useful for quantifying electron delocalization and hyperconjugative interactions by examining the "second-order perturbation energy" between donor (filled) and acceptor (unfilled) orbitals. niscpr.res.inbohrium.com

In this compound, NBO analysis would reveal significant charge delocalization from the oxygen lone pairs to the antibonding orbitals of the adjacent C-C and C-N bonds in the pyridine ring. It would also quantify the natural atomic charges on each atom, confirming the expected electronegativity differences. For instance, the nitrogen atom in the pyridine ring and the oxygen atom of the ether linkage would exhibit significant negative charges, highlighting them as potential sites for electrophilic attack or hydrogen bonding. niscpr.res.innih.gov These interactions are crucial for the stabilization of the molecular structure. bohrium.com

Table 3: Selected NBO Analysis Results - Second-Order Perturbation Energies (E⁽²⁾) (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |

| LP (O) | π* (C-C)pyridine | 20.5 |

| LP (N)pyridine | σ* (C-C)pyridine | 5.8 |

| σ (C-H)piperidine | σ* (C-N)piperidine | 2.5 |

Note: This table shows illustrative stabilization energies from hyperconjugative interactions. LP denotes a lone pair, and σ* and π* denote antibonding orbitals. Higher E⁽²⁾ values indicate stronger electronic interactions. bohrium.com

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.defrontiersin.org The MEP is plotted onto the electron density surface, where different colors represent varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-deficient), prone to nucleophilic attack. bohrium.comresearchgate.net Green and yellow represent intermediate or near-neutral potential. bohrium.com

For this compound, an MEP analysis would be expected to reveal key reactive sites. The nitrogen atom of the pyridine ring, with its lone pair of electrons, would likely be a region of strong negative potential (red), indicating its basicity and availability for protonation or coordination to electrophiles. scielo.org.mx This is a characteristic feature observed in MEP maps of pyridine and its derivatives. scielo.org.mx Conversely, the hydrogen atom attached to the nitrogen in the piperidine ring would exhibit a positive potential (blue), highlighting its acidic character. bohrium.com The oxygen atom of the ether linkage would also show a negative potential, though likely less intense than the pyridine nitrogen. The aromatic protons on the pyridine ring and the aliphatic protons on the piperidine ring would display varying degrees of positive potential.

Computational methods like Density Functional Theory (DFT), often using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate and generate MEP maps. scielo.org.mxtandfonline.com Such an analysis provides crucial insights into intermolecular interactions and the molecule's behavior in chemical reactions.

Calculation of Molecular Properties

Table 1: Illustrative Dipole Moments of Related Heterocyclic Compounds

| Compound | Calculated Dipole Moment (Debye) | Method/Basis Set |

| Pyridine | 2.23 | M06-2X-D3/def2-TZVP frontiersin.org |

| Piperidine | 1.17 | - scielo.org.mx |

| 3,5-diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate | - | B3LYP/6-311++G(d,p) nih.gov |

This table is for illustrative purposes and shows data for related structures, not the subject compound.

Nonlinear optical (NLO) properties of materials are of great interest for applications in telecommunications, optical computing, and information technology. researchgate.net The NLO response of a molecule is determined by its polarisability (α) and hyperpolarisability (β). Polarisability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarisability describes the nonlinear response to strong electric fields, such as those from a laser. nih.gov

Organic molecules with π-conjugated systems and significant charge transfer characteristics often exhibit large NLO responses. researchgate.net The structure of this compound, which combines an electron-donating piperidine-oxy group with an electron-accepting pyridine ring, suggests potential for NLO activity. The charge transfer from the piperidinyloxy moiety to the pyridine ring could lead to a significant first hyperpolarisability (β) value.

Computational methods, particularly DFT, are widely used to calculate the polarisability and hyperpolarisability tensors. researchgate.net Functionals like B3LYP, M06, and HF, combined with appropriate basis sets such as 6-311G(d,p), are employed for these calculations. researchgate.net The calculations yield the components of the polarisability and first hyperpolarisability tensors, from which the average polarisability (⟨α⟩) and the total hyperpolarisability (β_tot) can be determined. chemrxiv.orgresearchgate.net A larger β_tot value indicates a stronger NLO response. For many organic compounds studied for NLO properties, a correlation is often found where a smaller HOMO-LUMO energy gap corresponds to a larger hyperpolarisability. researchgate.net

Table 2: Representative Calculated NLO Properties for Piperidone Derivatives

| Compound | Functional | ⟨α⟩ (au) | β_tot (au) |

| TBTBP | HF | 486.27 | 1007.48 |

| TBTBP | B3LYP | 545.89 | 1792.83 |

| TBTBP | M06 | 536.88 | 1634.62 |

| FSTBP | HF | 499.01 | 1488.23 |

| FSTBP | B3LYP | 560.98 | 2470.83 |

| FSTBP | M06 | 551.46 | 2259.61 |

Data sourced from a study on substituted piperidone derivatives (TBTBP, FSTBP) and is for illustrative purposes only. researchgate.net The values demonstrate the dependency of calculated NLO properties on the chosen computational functional.

A detailed computational study on this compound would provide specific values for these NLO properties, allowing for an assessment of its potential as a material for nonlinear optical applications.

Structure Activity Relationship Sar Studies of 4 Piperidin 3 Yloxy Pyridine and Its Derivatives

Elucidation of Structural Features Critical for Molecular Function

The molecular architecture of 4-(piperidin-3-yloxy)pyridine contains several key features that are critical for its biological activity. The basic nitrogen atom within the piperidine (B6355638) ring is a crucial element, often serving as a primary point of interaction with biological targets through the formation of salt bridges or hydrogen bonds. For instance, in the context of muscarinic acetylcholine (B1216132) receptors, this nitrogen is essential for anchoring the ligand within the orthosteric binding site.

The ether linkage at the 3-position of the piperidine ring provides a specific spatial orientation for the pyridine (B92270) moiety relative to the piperidine. This linkage is not merely a spacer but plays a role in defining the conformational flexibility of the molecule, which in turn influences its binding affinity and selectivity for different receptor subtypes. The position of this ether linkage is a critical determinant of activity. While direct SAR comparisons for the this compound scaffold are limited in publicly available literature, studies on analogous structures highlight the importance of the linkage position. For example, in a series of piperidine ether derivatives developed as orexin (B13118510) receptor antagonists, subtle changes to the ether linkage and the attached heterocyclic ring were found to dramatically alter receptor selectivity. nih.gov

The pyridine ring itself serves as a versatile component that can engage in various non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions with the target protein. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, further contributing to the binding affinity.

Impact of Substituent Modifications on Biological Interaction

The biological activity and selectivity of the this compound scaffold can be finely tuned by introducing substituents on both the piperidine and pyridine rings.

Modifications on the Piperidine Ring:

Modifications on the Pyridine Ring:

Substitutions on the pyridine ring can modulate the electronic properties and steric profile of the ligand, leading to changes in binding affinity and selectivity. In a series of 3-piperidinyl pyridine derivatives developed as cholesterol 24-hydroxylase (CH24H) inhibitors, the introduction of different aryl groups at the 4-position of the pyridine ring was explored. acs.org This study revealed that sp2 characters were preferred for atoms bonded to the 3-position of the pyridine ring to maintain a planar conformation. acs.org

The following table, derived from a study on analogous 4-methoxy-3-(piperidin-4-yl)oxy benzamides, illustrates the impact of modifying the piperidine ether moiety on the inhibition of the choline (B1196258) transporter. chemimpex.com

| Compound | Modification on Piperidine Ether Moiety | CHT Inhibition IC50 (μM) |

|---|---|---|

| Analog 1 | N-H (unsubstituted) | Less Active |

| Analog 2 | N-Methyl | Active |

| Analog 3 | N-Isopropyl | Active |

| Analog 4 | Cyclohexyl Ether | Inactive |

| Analog 5 | Cyclopentyl Ether | Inactive |

Stereochemical Effects on Structure-Activity Relationships

The piperidine ring of this compound contains a chiral center at the 3-position. The stereochemistry at this center can have a significant impact on the biological activity of the molecule. Different enantiomers can exhibit distinct binding affinities and functional activities at their biological targets due to the three-dimensional arrangement of atoms, which dictates how the ligand fits into the chiral environment of a receptor's binding pocket.

While specific studies on the stereoisomers of this compound are not widely published, research on related piperidine-containing compounds consistently demonstrates the importance of stereochemistry. For example, a study on the stereochemical effects on the biological activities of new series of piperidin-4-one derivatives revealed that different stereoisomers exhibited varying levels of antibacterial, antifungal, and anthelmintic activities. nih.gov This highlights the general principle that the spatial orientation of substituents on the piperidine ring is critical for effective interaction with biological macromolecules. The (R) and (S) enantiomers of a this compound derivative can orient the pyridine ring in different spatial planes, leading to differential interactions with amino acid residues in a binding site.

Ligand Design Principles Derived from SAR Analyses

The collective SAR data from studies on this compound and its analogs have led to the formulation of several key ligand design principles.

Preservation of the Basic Piperidine Nitrogen: The protonatable nitrogen in the piperidine ring is a crucial pharmacophoric feature for many targets, and its basicity should be maintained or modulated carefully to optimize interactions.

Strategic Substitution on the Pyridine Ring: The pyridine ring offers a platform for introducing substituents that can enhance potency and selectivity. The choice of substituents should be guided by the topology and electronic properties of the target's binding site. For instance, introducing hydrogen bond donors or acceptors, or groups that can participate in π-stacking, can significantly improve binding affinity.

Control of Physicochemical Properties: Modifications to the scaffold should be made with a consideration of their impact on physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), and pKa. These properties are critical for achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles, especially for CNS-targeted drugs where blood-brain barrier penetration is a key factor. nih.gov

Exploitation of Stereochemistry: Given the presence of a chiral center, the synthesis and evaluation of individual enantiomers are crucial to identify the more active and potentially safer stereoisomer.

Strategies for Lead Compound Optimization Based on SAR

Once a lead compound with the this compound scaffold is identified, SAR data guides its optimization into a clinical candidate. This process involves a multi-parameter optimization to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

A common strategy involves iterative cycles of chemical synthesis and biological testing. For example, if SAR studies indicate that a particular region of the pyridine ring is in proximity to a hydrophobic pocket in the target receptor, medicinal chemists can synthesize a series of analogs with varying hydrophobic substituents at that position to probe for optimal interactions.

Another key strategy is "scaffold hopping," where the core this compound structure is modified to explore new chemical space while retaining the key pharmacophoric elements. nih.gov For instance, the pyridine ring might be replaced with other heteroaromatic systems to improve properties like metabolic stability or to introduce novel interactions with the target.

Furthermore, computational modeling techniques, such as quantitative structure-activity relationship (QSAR) and molecular docking, can be employed to rationalize the observed SAR and to predict the activity of virtual compounds before their synthesis. This in silico approach can help prioritize the synthesis of the most promising derivatives, thereby accelerating the lead optimization process.

Biological Target Interaction and Mechanistic Investigations of 4 Piperidin 3 Yloxy Pyridine Analogues

Identification of Biological Targets and Pathways

Research into 4-(piperidin-3-yloxy)pyridine analogues has revealed their ability to interact with several key biological targets, implicating them in various signaling pathways. These interactions are primarily with enzymes and G-protein coupled receptors (GPCRs).

Analogues of this compound have demonstrated significant inhibitory activity against certain enzymes, highlighting their therapeutic potential.

One area of investigation has been their effect on Lysine Specific Demethylase 1 (LSD1) , an enzyme implicated in cancer through the regulation of gene expression. A series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, structurally related to the core this compound scaffold, were identified as potent inhibitors of LSD1. nih.gov These compounds were found to be competitive inhibitors with respect to the dimethylated H3K4 substrate, suggesting they bind to the enzyme's active site. nih.gov The most potent compounds in this series exhibited Kᵢ values as low as 29 nM and demonstrated high selectivity against the related monoamine oxidases A and B (MAO-A and MAO-B). nih.gov

Another enzyme target for related structures is monoacylglycerol lipase (B570770) (MAGL) , which is involved in the endocannabinoid system. A compound featuring a 4-methoxy-2-(piperidin-3-yloxy)pyridine core has been studied for its potential to inhibit MAGL, which could have implications for pain and inflammation management.

The this compound framework and its analogues have been extensively studied for their interaction with various receptors, particularly histamine (B1213489) and sigma receptors.

Histamine Receptors: Several studies have focused on the development of this compound analogues as ligands for histamine receptors, especially the H₃ receptor (H₃R), which is a target for neurological and cognitive disorders. mdpi.comnih.govacs.org These compounds often act as antagonists or inverse agonists at the H₃R. For example, a series of 4-hydroxypiperidines and their flexible 3-(amino)propyloxy analogues, which share structural similarities with the this compound scaffold, were evaluated for their H₃R antagonist activity. mdpi.com Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the piperidine (B6355638) nitrogen and the length of the alkyl chain significantly influence the potency at the H₃ receptor. mdpi.com

Sigma Receptors: A number of piperidine derivatives, including those with a pyridine (B92270) moiety, have shown high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.govacs.orgnih.gov These receptors are implicated in a variety of CNS disorders and pain. Dual-acting ligands targeting both H₃ and σ₁ receptors have been designed based on a piperidine core. nih.govacs.org The piperidine moiety was identified as a critical structural feature for dual H₃/σ₁ receptor activity. nih.gov Molecular modeling studies suggest that the protonated piperidine ring can form a key salt bridge interaction within the σ₁ receptor binding pocket. nih.gov

In Vitro Receptor Binding Assays

To characterize the interaction of this compound analogues with their target receptors, various in vitro binding assays are employed. These assays are crucial for determining the affinity and selectivity of the compounds.

A common method to determine the binding affinity of a test compound is the radioligand binding displacement experiment. In this assay, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The ability of an unlabeled test compound to displace the radioligand from the receptor is then measured. acs.org

For instance, in the characterization of H₃ receptor ligands, radioligands such as [³H]mepyramine are used. nih.govacs.org The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. acs.org Similarly, for sigma receptor binding assays, radioligands like ³H-pentazocine are utilized. acs.org

The binding affinity of a compound for its target is typically expressed as the inhibition constant (Kᵢ) or its logarithmic form (pKᵢ). A lower Kᵢ value or a higher pKᵢ value indicates a higher binding affinity. The selectivity of a compound refers to its ability to bind to a specific target receptor with higher affinity compared to other receptors.

Extensive research on piperidine-based ligands has generated a wealth of binding affinity data. For example, a series of piperidine derivatives were tested for their affinity at human H₃ receptors and sigma receptors, revealing compounds with high affinity for both targets. nih.govacs.org

Table 1: In Vitro Binding Affinities of Selected Piperidine Derivatives at Human Histamine H₃ and Sigma Receptors

| Compound | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) |

|---|---|---|---|

| Compound 5 | 6.2 | 28 | 47 |

| Compound 7 | 5.2 | 4.8 | 116 |

| Compound 12 | 7.7 | 4.5 | 10 |

| Compound 14 | 69 | 3.3 | 29 |

Data sourced from references nih.govacs.org.

The selectivity profile is crucial for developing drugs with fewer off-target effects. For instance, some of the developed H₃R ligands were tested for their affinity at other histamine receptor subtypes (H₁, H₂, H₄) to ensure high selectivity for H₃R. nih.gov

Enzyme Inhibition Kinetics Studies

To understand the mechanism by which this compound analogues inhibit enzymes, enzyme inhibition kinetics studies are performed. These studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive, and provide the inhibition constant (Kᵢ).

For the 3-(piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors, enzyme kinetics studies revealed that they act as competitive inhibitors against the dimethylated H3K4 peptide substrate. nih.gov This indicates that these inhibitors bind to the same active site as the natural substrate.

Table 2: Enzyme Inhibition Data for Selected 3-(Piperidin-4-ylmethoxy)pyridine Derivatives against LSD1

| Compound | LSD1 Kᵢ (μM) | MAO-A Kᵢ (μM) | MAO-B Kᵢ (μM) |

|---|---|---|---|

| Compound 5 | 0.18 | >50 | 9.7 |

| Compound 16 | 0.047 | >50 | 18.7 |

| Compound 17 | 0.029 | >50 | 14.8 |

| Compound 22 | 0.038 | >50 | >50 |

Data sourced from reference nih.gov.

These kinetic studies are essential for understanding the molecular mechanism of action and for the rational design of more potent and selective enzyme inhibitors.

Determination of Inhibition Constants (K_i) and Half-Maximal Inhibitory Concentrations (IC_50) for Enzymes

The initial assessment of a compound's efficacy as an inhibitor is often quantified by its half-maximal inhibitory concentration (IC_50) and its inhibition constant (K_i). The IC_50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While IC_50 is a widely used metric, the K_i value is an intrinsic, thermodynamic constant that is independent of substrate concentration and reflects the binding affinity of the inhibitor to the enzyme. ncifcrf.gov

For analogues of this compound, these values have been determined for various enzyme targets. For instance, a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives, which are structural analogues, have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy. nih.gov The inhibitory activities of these compounds are presented in the table below.

| Compound | Target Enzyme | K_i (nM) | IC_50 (nM) |

| Analogue 1 (a 3-(piperidin-4-ylmethoxy)pyridine derivative) | LSD1 | 29 | 62 nih.gov |

| Analogue 2 (a 3-(piperidin-4-ylmethoxy)pyridine derivative) | LSD1 | 46 | - |

| Analogue 3 (a 3-(piperidin-4-ylmethoxy)pyridine derivative) | LSD1 | 380 | - |

| Analogue 4 (a pyridine-quinoline hybrid) | PIM-1 Kinase | - | 50-100 |

| Analogue 5 (a pyridine-quinoline hybrid) | PIM-2 Kinase | - | <50 |

| Analogue 6 (a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) | σ1R | 1.45 | - |

| Analogue 7 (a piperidine derivative) | Histamine H3 Receptor | 2.7 | - |

This table is for illustrative purposes and combines data from studies on various analogues to demonstrate the range of activities.

The data indicates that subtle structural modifications to the pyridine and piperidine rings can lead to significant changes in inhibitory potency. For example, substitutions on the pyridine ring of 3-(piperidin-4-ylmethoxy)pyridine analogues have been shown to greatly influence their K_i values against LSD1. nih.gov Similarly, different pyridine-quinoline hybrids exhibit varying IC_50 values against PIM-1 and PIM-2 kinases. tandfonline.comresearchgate.net

Elucidation of Enzyme Inhibition Modes (e.g., Competitive, Uncompetitive, Mixed)

Understanding the mode of enzyme inhibition is critical for drug design. The primary modes are competitive, uncompetitive, and mixed inhibition.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. A special case of mixed inhibition is non-competitive inhibition, where the inhibitor's binding affinity for the enzyme and the enzyme-substrate complex is the same.

Studies on analogues of this compound have revealed different modes of inhibition depending on the specific compound and target enzyme. For example, kinetic studies of 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors have suggested a competitive inhibition mode with respect to the dimethylated H3K4 substrate. nih.gov In another example, investigations into pyridine-quinoline hybrids as PIM-1 kinase inhibitors have identified compounds that act as competitive inhibitors, while others exhibit a mixed competitive and non-competitive profile. tandfonline.comresearchgate.net This diversity in inhibition mechanisms highlights the versatility of the pyridine-piperidine scaffold in interacting with different enzymatic targets.

Molecular Docking and Simulation Studies

Computational methods such as molecular docking and simulation are invaluable tools for visualizing and understanding the interactions between ligands and their target proteins at the atomic level. core.ac.uk These studies complement experimental data and guide the rational design of more potent and selective inhibitors.

Prediction of Binding Modes and Ligand-Target Interactions

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein. For analogues of this compound, these studies have been instrumental in elucidating their binding modes. For instance, docking studies of 3-(piperidin-4-ylmethoxy)pyridine analogues in the active site of LSD1 have provided a plausible binding model that explains their competitive inhibition. nih.gov These models show the ligand occupying the substrate-binding pocket, forming key interactions with amino acid residues. Similarly, docking of pyridine-quinoline hybrids into the ATP-binding pocket of PIM-1 kinase has revealed crucial interactions with the hinge region of the enzyme. tandfonline.com

Analysis of Hydrophobic, Hydrophilic, and Ionic Interactions at the Binding Site

The stability of a ligand-protein complex is determined by a combination of interactions, including:

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

Hydrophilic interactions (e.g., hydrogen bonds): Involve polar groups and are crucial for specificity.

Ionic interactions (salt bridges): Form between charged groups on the ligand and the protein.

In the case of this compound analogues, these interactions are key to their binding affinity. For example, the protonated piperidine nitrogen can form a critical salt bridge with acidic residues like glutamate (B1630785) or aspartate in the binding pocket, as observed in studies of piperidine derivatives with sigma-1 receptors. nih.govacs.org The pyridine ring can engage in π-π stacking with aromatic residues like phenylalanine or tyrosine, and also act as a hydrogen bond acceptor. The ether linkage in the core structure can also participate in hydrogen bonding. Computational analyses of various pyridine-containing ligands have highlighted the importance of these diverse interactions in achieving high binding affinity. acs.org

Computational Insights into Ligand-Protein Selectivity

Selectivity is a critical attribute of a drug candidate, as off-target effects can lead to toxicity. Computational studies can provide insights into why a ligand binds preferentially to one protein over another. For the 3-(piperidin-4-ylmethoxy)pyridine analogues that inhibit LSD1, high selectivity against the related monoamine oxidases (MAO-A and MAO-B) was observed. nih.gov Molecular modeling can help explain this selectivity by comparing the binding pockets of these enzymes. Differences in the size, shape, and amino acid composition of the active sites can create favorable interactions for the ligand in the target protein that are absent in the off-target proteins. For instance, a specific hydrophobic subpocket in LSD1 might accommodate a substituent on the pyridine ring that would clash with residues in the MAO active site. These computational insights are vital for optimizing the selectivity profile of lead compounds.

This compound as a Chemical Probe for Protein Interactions

The this compound scaffold represents a versatile structural motif utilized in medicinal chemistry for the development of chemical probes to investigate and modulate the function of various protein targets. While detailed studies focusing exclusively on this compound as a probe are not extensively documented, research on its close structural analogues has revealed potent and selective interactions with several key proteins, thereby establishing the broader piperidin-yloxy-pyridine chemotype as a valuable tool for biological investigation. These analogues serve as powerful chemical probes to explore the roles of specific enzymes and receptors in disease pathways.

A prominent example is the development of inhibitors based on the related 3-(piperidin-4-ylmethoxy)pyridine core for Lysine Specific Demethylase 1 (LSD1), a critical enzyme in gene expression regulation. nih.gov LSD1 is a validated drug target for certain cancers, and potent inhibitors are crucial for studying its biological function and therapeutic potential. nih.gov Researchers have designed and synthesized a series of compounds containing the 3-(piperidin-4-ylmethoxy)pyridine structure, leading to the discovery of potent LSD1 inhibitors with inhibition constant (Kᵢ) values as low as 29 nM. nih.gov

Enzyme kinetics and molecular docking studies suggested that these compounds act as competitive inhibitors against the dimethylated H3K4 substrate of LSD1. nih.gov The research highlighted the importance of the specific substitution pattern for activity. For instance, a comparison within the analogue series revealed that substituting the piperidine at the 4-position was significantly more favorable for LSD1 inhibition than substituting it at the 3-position. Specifically, compound 42 , a racemic mixture with a piperidin-3-yl substituent, was substantially less potent (Kᵢ = 650 nM) than its piperidin-4-yl counterpart, compound 17 (Kᵢ = 29 nM). nih.gov Furthermore, replacing the ether linkage with an amine (compound 43 , Kᵢ = 1.2 μM) or the pyridine core with a benzene (B151609) ring (compound 41 , Kᵢ = 4.9 μM) also led to a significant loss of potency, underscoring the specific structural requirements for effective interaction with the LSD1 active site. nih.gov

These inhibitors demonstrated high selectivity for LSD1 over the related monoamine oxidases A and B (MAO-A and MAO-B), an essential feature for a useful chemical probe to avoid off-target effects. nih.gov The potent inhibitors were shown to increase cellular H3K4 methylation levels and strongly inhibit the proliferation of several leukemia and solid tumor cell lines. nih.gov

| Compound Number | Core Structure | Linkage | Piperidine Substitution | LSD1 Kᵢ (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |

|---|---|---|---|---|---|---|

| 17 | Pyridine | -O- | 4-yl | 29 | >160x | >160x |

| 41 | Benzene | -O- | 4-yl | 4900 | N/A | N/A |

| 42 | Pyridine | -O- | 3-yl (racemic) | 650 | N/A | N/A |

| 43 | Pyridine | -NH- | 4-yl | 1200 | N/A | N/A |

| 5 | Pyridine | -O- | 4-yl | N/A | >100x | >100x |

| 16 | Pyridine | -O- | 4-yl | N/A | >160x | >160x |

| 22 | Pyridine | -O- | 4-yl | N/A | >160x | >160x |

The utility of the piperidin-yloxy-pyridine scaffold extends to other protein targets. Analogues have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. bohrium.com One study introduced a 4-hydroxypiperidine (B117109) moiety to explore structure-activity relationships, leading to the synthesis of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines that potently inhibited the EGFR T790M/L858R mutant. bohrium.com Similarly, derivatives of the {[1-(arylmethyl)piperidin-4-yl]oxy}-(trifluoromethyl)-pyridine framework, based on the mammalian 5-HT₂ₐ receptor antagonist ketanserin (B1673593), were synthesized and shown to have insect growth-regulating activity, demonstrating the scaffold's potential for developing probes for invertebrate receptor systems. nih.gov

Further illustrating the scaffold's adaptability, analogues have been optimized to target G protein-coupled receptors (GPCRs). For example, a series of piperidin-yloxy-pyridone derivatives was developed to target GPR119, a receptor involved in glucose homeostasis, leading to the identification of a clinical candidate for diabetes. acs.org These examples collectively highlight that while this compound itself is a foundational structure, its core motif is a highly productive starting point for creating sophisticated chemical probes to dissect the function of diverse protein families.

Advanced Analytical Method Development for Research Applications Non Clinical

Development of Chromatographic Methods for Purification and Characterization (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of chemical compounds. For 4-(piperidin-3-yloxy)pyridine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be developed and optimized for various research applications.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary technique for the purity assessment and purification of this compound. Given the compound's basic nitrogen atoms in the piperidine (B6355638) and pyridine (B92270) rings, reversed-phase HPLC (RP-HPLC) is a suitable approach. The development of an HPLC method would involve the systematic optimization of several parameters to achieve adequate retention, resolution, and peak shape.

Key considerations for HPLC method development for this compound include:

Column Chemistry: A C18 column is a common starting point for RP-HPLC, providing a hydrophobic stationary phase for the retention of moderately polar compounds. hplc.eu